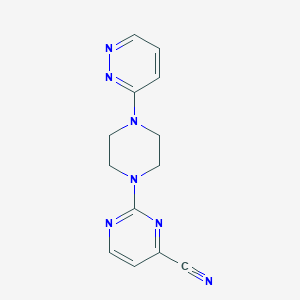

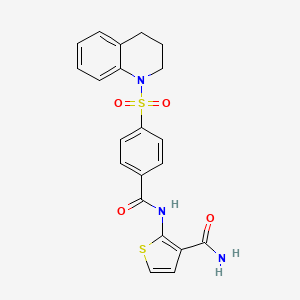

![molecular formula C12H16ClNO2 B2799042 Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride CAS No. 2126177-39-5](/img/structure/B2799042.png)

Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro chromanone compounds are a type of 3D-scaffold used in the synthesis of various new compounds, such as Mannich bases and azo dyes . Pyrrolidine is a five-membered ring with nitrogen heterocycles, widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

New compounds based on a 3D-spiro chromanone scaffold were synthesized, including Mannich bases, azo dye, pyrazolines, and hydrazones . The synthesis involved condensation reactions of the hydrazide-spiro chromanone with different ketonic reagents .Molecular Structure Analysis

Spiro chromanone is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one unit .Chemical Reactions Analysis

The condensation reactions of the hydrazide-spiro chromanone with different ketonic reagents led to the synthesis of pyrazoles and anils . Moreover, the methoxyl substituted spiro chromanone was condensed with different hydrazines and hydrazides to give the corresponding hydrazones .科学的研究の応用

1. Medicinal Chemistry Research Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride is noted as an important pharmacophore in medicinal chemistry. It is a structural component in various drugs, drug candidates, and biochemical reagents. Recent advances in synthesizing derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, indicate its significance in the development of biologically active substances (Ghatpande et al., 2020).

2. Structural Studies and Synthesis Techniques The compound has been involved in studies focusing on its structural characterization, such as NMR, mass spectral, and X-ray structural studies. These studies provide insights into the chemical properties and potential applications of spiro[pyrrolidine-2,3'-oxindoles], which share structural similarities (Laihia et al., 2006).

3. Antiviral Research Research has shown that certain N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides demonstrate activity against influenza A viruses, suggesting potential antiviral applications for structurally related compounds (de la Cuesta et al., 1984).

4. Potential in Histone Deacetylase (HDAC) Inhibition Spiropiperidine hydroxamic acid derivatives, which include spiro[chromane-2,4'-piperidine], have been identified as novel histone deacetylase inhibitors. These compounds have shown promise in inhibiting tumor growth, indicating potential applications in cancer research (Varasi et al., 2011).

5. Synthesis of Novel Spiro Heterocycles Research on the synthesis of new trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, involving spiro[chromano[4,3-c]isoxazole] derivatives, highlights the compound's role in the creation of novel spiro heterocycles (Bonacorso et al., 2017).

将来の方向性

作用機序

Biochemical Pathways

Compounds with similar structures have shown pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents . This suggests that Spiro[chromane-2,3’-pyrrolidin]-4-ol hydrochloride may affect a variety of biochemical pathways, leading to diverse downstream effects.

特性

IUPAC Name |

spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,10,13-14H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTFFXFQVVLPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC(C3=CC=CC=C3O2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)

![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)

![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)